4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide

Description

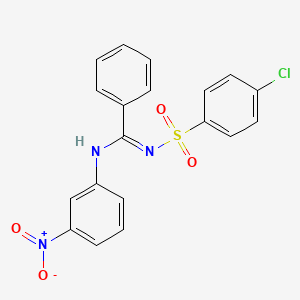

4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-chloro-substituted benzene ring linked to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a phenylmethylene group bearing a 3-nitro-phenylamino moiety. This compound belongs to a class of sulfonamides known for their structural diversity and applications in medicinal chemistry, particularly as antimicrobial, anticancer, and enzyme-targeting agents. Its nitro group (-NO₂) and aromatic substituents contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4S/c20-15-9-11-18(12-10-15)28(26,27)22-19(14-5-2-1-3-6-14)21-16-7-4-8-17(13-16)23(24)25/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTAQAUPTREQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31790-00-8 | |

| Record name | 4-CHLORO-N-((3-NITRO-PHENYLAMINO)-PHENYL-METHYLENE)-BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide, known for its complex structure and diverse functional groups, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anti-cancer agent. This compound features a sulfonamide group, which is well-known for its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 31790-00-8. The presence of chloro and nitro substituents enhances its reactivity and biological activity, making it a focal point in pharmaceutical research.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity . It has been shown to selectively induce cytotoxicity and apoptosis in various cancer cell lines, including triple-negative breast cancer cells. The mechanism of action involves the inhibition of carbonic anhydrase enzymes, which are crucial in tumor growth and metastasis.

Table 1: Summary of Biological Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | 10 | Carbonic anhydrase inhibition |

| A549 (Lung cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical cancer) | 12 | Cell cycle arrest |

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its therapeutic potential.

Synthetic Route Overview:

- Formation of the Methylene Bridge : Reaction between the appropriate aniline derivatives.

- Chlorination : Introduction of the chloro group via electrophilic aromatic substitution.

- Nitration : Addition of the nitro group to the phenyl ring.

Molecular Interactions

Molecular docking studies have demonstrated favorable interactions between this compound and carbonic anhydrase IX, highlighting its potential as a selective inhibitor. These studies provide insights into the binding affinity and specificity towards biological targets.

Case Studies

- In Vitro Studies : A study conducted on triple-negative breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

- Comparative Analysis : When compared to simpler sulfonamide derivatives, this compound exhibited enhanced solubility and biological activity, making it a promising candidate for further drug development.

Scientific Research Applications

4-Chloro-3-nitro-benzene sulfonyl chloride

Production and Use:

4-chloro-3-nitro-benzene sulfonyl chloride is a chemical compound used as an intermediate in the preparation of diphenylamine dyestuffs . An improved process for producing this intermediate involves the direct chlorsulfonation of ortho-chloronitro-benzene, reacting one mol of ortho-chloro-nitrobenzene with two to six mols of chlorsulfonic acid, with agitation, at a reaction temperature of 100 to 130 degrees Celsius until the evolution of hydrogen chloride is substantially completed . The resulting 4-chloro-3-nitro-benzene sulfonyl chloride is recovered by adding the reaction mass to a slurry of crushed ice and water, separating it as fine, waxy granules . These granules are then filtered, sludged with ice-water, neutralized with sodium bicarbonate, filtered again, and washed with ice-water . This process can yield over 90% of the theoretical amount of 4-chloro-3-nitro-benzene sulfonyl chloride with a high degree of purity .

Prior Methods:

Historically, 4-chloro-3-nitro-benzene sulfonyl chloride was produced through a two-step process involving the sulfonation of ortho-chloro-nitrobenzene, followed by a reaction of the sulfonic acid with phosphorous pentachloride . However, this method resulted in an impure form of the compound, necessitating purification before use in dyestuffs production, rendering the process uneconomical .

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl

Properties:

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl-, also known as 4-chloro-n-methyl-3-nitro-n-phenylbenzenesulfonamide, has a molecular weight of 326.76 g/mol .

4-CHLORO-N-((3-NITRO-PHENYLAMINO)-PHENYL-METHYLENE)-BENZENESULFONAMIDE

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide derivatives with chloro, nitro, or aryl substituents are well-studied for their conformational, synthetic, and biological properties. Below is a detailed comparison with key analogs:

Structural and Conformational Differences

Key Observations :

Key Observations :

Key Observations :

- Nitro groups (-NO₂) are often associated with anticancer activity due to redox-active properties .

- Quinoline hybrids exhibit enhanced antimicrobial activity via metal coordination .

Crystallographic and Hydrogen-Bonding Features

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-N-((3-nitro-phenylamino)-phenyl-methylene)-benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential nucleophilic substitution and condensation reactions. A common approach starts with 4-chlorobenzenesulfonyl chloride reacting with a substituted aniline (e.g., 3-nitroaniline) under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide intermediate. Condensation with a benzaldehyde derivative introduces the methylene bridge. Key intermediates are characterized via HPLC for purity and NMR (1H/13C) to confirm regiochemistry and functional group integrity .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related sulfonamides like 4-Chloro-N-(3-methylphenyl)benzenesulfonamide, SCXRD revealed hydrogen bonding between the sulfonamide NH and adjacent sulfonyl oxygen atoms, forming a supramolecular network. Torsional angles between aromatic rings and steric effects from substituents (e.g., nitro groups) further dictate packing efficiency .

Advanced: How does the reactivity of this compound vary with nucleophiles, and what mechanistic insights exist?

The electron-withdrawing nitro and chloro groups activate the sulfonamide for nucleophilic attack. Substitution reactions at the sulfonyl group (e.g., with amines) proceed via a two-step mechanism: deprotonation of the NH group followed by nucleophilic displacement. Kinetic studies using UV-Vis spectroscopy and DFT calculations can map transition states and identify rate-limiting steps .

Advanced: What methodologies are used to evaluate its biological activity, particularly enzyme inhibition?

Enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) employ fluorescence quenching or isothermal titration calorimetry (ITC) . Structural analogs with trifluoromethyl or pyridinyl substituents show enhanced binding affinity due to hydrophobic interactions. Dose-response curves (IC50 values) and molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .

Advanced: How do spectral data inconsistencies arise in characterization, and how are they resolved?

Discrepancies in IR (e.g., NH stretching) or NMR (e.g., aromatic splitting patterns) often stem from polymorphism or solvent effects. For example, nitro-group resonance in DMSO-d6 vs. CDCl3 can shift proton signals by 0.5 ppm. Cross-validation with high-resolution mass spectrometry (HRMS) and variable-temperature NMR resolves ambiguities .

Advanced: What computational strategies optimize its solubility without compromising bioactivity?

Molecular dynamics simulations (e.g., GROMACS) model solvation shells to assess polarity. Introducing hydrophilic groups (e.g., hydroxyl) at the phenyl ring meta-position improves aqueous solubility, while maintaining the sulfonamide’s enzyme-binding motif. Hansen solubility parameters guide solvent selection for crystallization .

Advanced: How are reaction kinetics and byproduct formation monitored during scale-up?

Inline FTIR spectroscopy tracks reactant consumption in real time. For scale-up, microreactors with controlled residence time minimize byproducts like hydrolyzed sulfonic acids. Process Analytical Technology (PAT) tools (e.g., Raman probes) ensure compliance with QbD (Quality by Design) principles .

Advanced: What role does the nitro group play in photostability, and how is degradation mitigated?

The nitro group’s electron-deficient nature increases susceptibility to UV-induced radical formation. Accelerated degradation studies (e.g., ICH Q1B guidelines) under UV/Vis light identify degradation pathways. Stabilizers like antioxidants (e.g., BHT) or encapsulation in cyclodextrins reduce photolytic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.